4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid
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Overview
Description
“4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid” is a chemical compound with the empirical formula C11H13NO2 . It has a molecular weight of 191.23 . The compound appears as an off-white amorphous powder .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes a benzoic acid group attached to the pyrrolidine ring . The InChI string representation of the molecule is1S/C11H13NO2/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2,(H,13,14)
. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a melting point range of 262-296 °C . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Self-Assembly
Researchers have explored novel synthesis methods for complex molecules that include components structurally related to 4-({4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperidinyl}methyl)benzoic acid. For instance, Bararjanian et al. (2010) developed a one-pot synthesis method for 2-aminopyrimidinones, highlighting the potential for self-assembly and hydrogen bonding in these compounds, which could be relevant for materials science and nanotechnology applications (Bararjanian et al., 2010).
Liquid Crystals and Supramolecular Chemistry
Naoum et al. (2010) investigated the supramolecular interactions between non-mesomorphic compounds to induce liquid crystal phases, demonstrating the role of hydrogen bonding in the formation of complex structures. This research provides insight into how derivatives of this compound could influence the design of new materials with specific optical properties (Naoum et al., 2010).
Antimicrobial and Molluscicidal Activities
In the realm of pharmacology and bioactive materials, Orjala et al. (1993) discovered prenylated benzoic acid derivatives with significant antimicrobial and molluscicidal activities. This research underscores the potential of structurally related compounds in developing new bioactive agents for agricultural and pharmaceutical applications (Orjala et al., 1993).
Fluorescence and Sensing Applications
Bekere et al. (2013) explored the fluorescence properties of naphthalimide derivatives, which include structural motifs similar to the compound . Their work demonstrated the utility of these compounds as sensitive molecular probes for detecting nanoparticles, showcasing their potential in nanotechnology and material science (Bekere et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-[[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperidin-1-yl]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(27)18-5-3-16(4-6-18)14-24-11-7-17(8-12-24)19-13-20(23-15-22-19)25-9-1-2-10-25/h3-6,13,15,17H,1-2,7-12,14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGUCVNPTHDLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C3CCN(CC3)CC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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